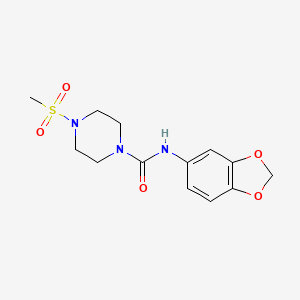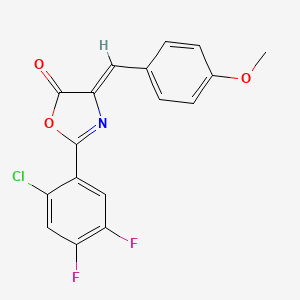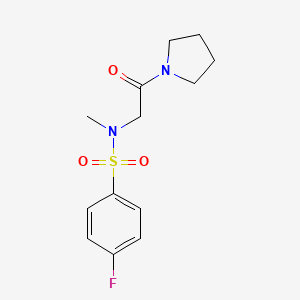![molecular formula C17H18ClN3O2 B5864368 1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5864368.png)
1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2-nitrophenylmethyl group, making it a molecule of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with 2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 1-(2-chlorophenyl)-4-[(2-aminophenyl)methyl]piperazine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine depends on its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-chlorophenyl)piperazine: Lacks the nitrophenylmethyl group, resulting in different biological activities.
4-[(2-nitrophenyl)methyl]piperazine: Lacks the chlorophenyl group, leading to variations in its chemical reactivity and biological effects.
Uniqueness: 1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 2-nitrophenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-6-2-4-8-17(15)20-11-9-19(10-12-20)13-14-5-1-3-7-16(14)21(22)23/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHBMXCUCKBXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)


![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
![[(2-Methoxybenzoyl)amino]thiourea](/img/structure/B5864312.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)

![2-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDE](/img/structure/B5864333.png)



![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B5864373.png)
